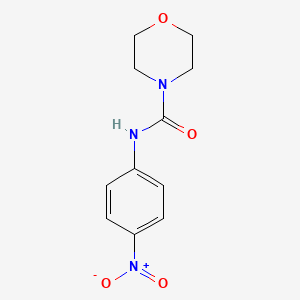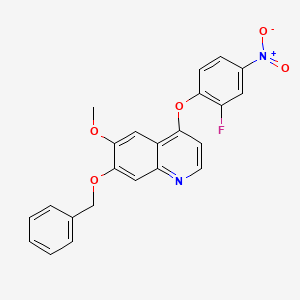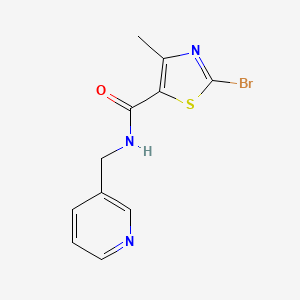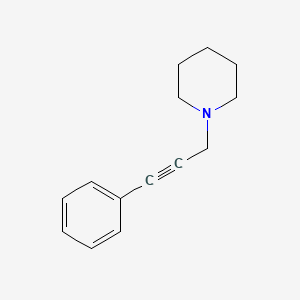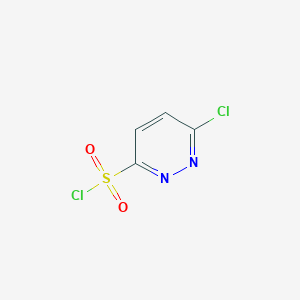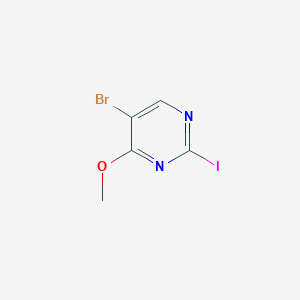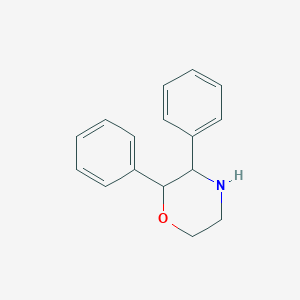
2,3-Diphenylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Diphenylmorpholine is a chemical compound that has been used as a starting material for the synthesis of various derivatives . It is a chiral building block and has been used in the stereoselective synthesis of fluorescent and non-fluorescent amino acids .
Synthesis Analysis
The synthesis of 2,3-Diphenylmorpholine and its derivatives has been achieved through various methods. For instance, it has been synthesized in good yield by the Buchwald–Hartwig amination reaction . It has also been used as a starting material for the synthesis of α-Amino-β-silyloxy-ester, a key intermediate for the preparation of antimalarial drug quinine and its analogs .Molecular Structure Analysis
The molecular structure of 2,3-Diphenylmorpholine is characterized by its empirical formula (Hill Notation): C24H21NO4 . Its molecular weight is 387.43 . The InChI key for this compound is HECRUWTZAMPQOS-PKTZIBPZSA-N .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3-Diphenylmorpholine include a molecular weight of 239.3123 and a density of 1.078g/cm3 . It has a melting point of 82-84ºC .Future Directions
properties
CAS RN |
6316-95-6 |
|---|---|
Molecular Formula |
C16H17NO |
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2,3-diphenylmorpholine |
InChI |
InChI=1S/C16H17NO/c1-3-7-13(8-4-1)15-16(18-12-11-17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2 |
InChI Key |
UCAZULSLAAOLFX-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C(N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


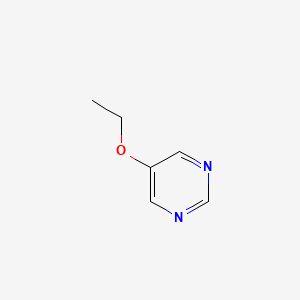

![1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B8814567.png)
